L-Valine-15N,d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

126.19 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1 |

InChI Key |

KZSNJWFQEVHDMF-KTAIWZGFSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[15NH2] |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Valine-¹⁵N,d₈: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Experimental Applications of L-Valine-¹⁵N,d₈ for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the isotopically labeled amino acid L-Valine-¹⁵N,d₈, a critical tool in advanced biochemical and pharmaceutical research. Its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic flux analysis makes it invaluable for elucidating protein structure, dynamics, and metabolic pathways.

Core Chemical Properties and Structure

L-Valine-¹⁵N,d₈ is a stable, non-radioactive isotopologue of the essential amino acid L-valine. The strategic replacement of atoms with their heavier isotopes—¹⁵N at the amino group and deuterium at eight positions on the carbon backbone—provides a distinct mass shift and unique NMR properties, enabling precise tracking and quantification in complex biological systems.

Quantitative Data Summary

The key chemical and physical properties of L-Valine-¹⁵N,d₈ are summarized in the tables below. These properties are crucial for designing experiments and interpreting data.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| Molecular Formula | C₅H₃D₈¹⁵NO₂ |

| Linear Formula | (CD₃)₂CDCD(¹⁵NH₂)CO₂H |

| Molecular Weight | 126.19 g/mol |

| Mass Shift from Unlabeled | M+9 |

| Unlabeled CAS Number | 72-18-4 |

| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--([15NH2])C(O)=O |

| InChI Key | KZSNJWFQEVHDMF-XULXSAHRSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid, crystalline powder |

| Melting Point | 295-300 °C (sublimes) |

| Isotopic Purity | Typically ≥96% for ¹⁵N and ≥96% for D |

| Storage Conditions | Room temperature, desiccated, protected from light |

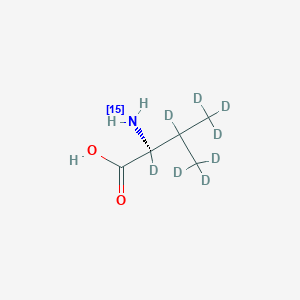

Chemical Structure

The structure of L-Valine-¹⁵N,d₈ features isotopic labels at specific positions, which is fundamental to its application. The nitrogen atom of the amino group is ¹⁵N, and eight hydrogen atoms on the valine side chain and alpha-carbon are replaced by deuterium (d).

Caption: Chemical structure of L-Valine-¹⁵N,d₈.

Experimental Protocols

L-Valine-¹⁵N,d₈ is a versatile tool employed in several advanced analytical techniques. Below are detailed methodologies for its key applications.

Protein Expression and Purification for NMR Studies

This protocol outlines the expression of a ¹⁵N-labeled protein in E. coli for analysis by Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. Deuteration is often coupled with ¹⁵N labeling for larger proteins to reduce signal overlap and improve spectral quality.

Methodology:

-

Media Preparation: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For deuteration, the media should be prepared in D₂O.

-

Starter Culture: Inoculate a 5 mL LB medium with a freshly transformed colony of E. coli BL21(DE3) cells carrying the plasmid for the protein of interest. Grow at 37°C until the OD₆₀₀ reaches 0.7-0.8.

-

Adaptation and Growth: Transfer the starter culture to 1 L of M9/D₂O medium containing ¹⁵NH₄Cl and deuterated glucose. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

-

Protein Purification: Purify the labeled protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure a homogenous sample.

-

NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O). Concentrate the protein to 0.5-1.0 mM.

-

NMR Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer. This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms, providing a unique fingerprint of the protein.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. L-Valine-¹⁵N,d₈ can be used as one of the "heavy" amino acids to differentiate protein populations.

Methodology:

-

Cell Culture Adaptation: Culture two populations of cells. One population is grown in "light" medium containing natural L-valine. The second population is grown in "heavy" SILAC medium, where natural L-valine is replaced with L-Valine-¹⁵N,d₈. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.

-

Experimental Treatment: Once full incorporation is confirmed (typically >95%), apply the experimental treatment to one cell population (e.g., drug treatment), while the other serves as a control.

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the combined protein mixture into peptides using trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

-

Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. A ratio of 1:1 indicates no change in protein expression, while a deviation from this ratio indicates up- or down-regulation in response to the treatment.

Caption: A typical workflow for a SILAC experiment.

Use as an Internal Standard in LC-MS for Metabolomics

L-Valine-¹⁵N,d₈ is an ideal internal standard for the quantification of endogenous L-valine in biological samples due to its similar chemical and physical properties.

Methodology:

-

Sample Collection and Preparation: Collect biological samples (e.g., plasma, cell culture media). Perform a protein precipitation step, for example, by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to pellet the precipitated proteins.

-

Internal Standard Spiking: Add a known amount of L-Valine-¹⁵N,d₈ to the supernatant.

-

Derivatization (Optional): Depending on the chromatographic method, derivatization of the amino acids may be necessary to improve retention and ionization efficiency.

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable liquid chromatography column (e.g., HILIC or reversed-phase) for separation.

-

Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define MRM transitions for both endogenous L-valine and the L-Valine-¹⁵N,d₈ internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of unlabeled L-valine spiked with the same fixed concentration of the internal standard. Calculate the concentration of L-valine in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

L-Valine is not only a building block for proteins but also an important signaling molecule and metabolic intermediate. Isotopically labeled valine is crucial for tracing its fate in these pathways.

L-Valine Metabolism and PI3K/Akt Signaling

L-valine plays a role in various cellular processes, including the activation of the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. The catabolism of valine feeds into the tricarboxylic acid (TCA) cycle, linking amino acid metabolism with central carbon metabolism.

Caption: L-Valine's role in signaling and metabolism.

Global Suppliers of L-Valine-15N,d8: A Technical Resource

For researchers, scientists, and professionals engaged in drug development and metabolic research, the procurement of high-quality, isotopically labeled compounds is critical. This technical guide provides a detailed overview of global suppliers for L-Valine-15N,d8, a stable isotope-labeled amino acid essential for a range of applications, including protein analysis, metabolic tracing, and as an internal standard in mass spectrometry-based quantification.

Supplier and Product Specifications

The following table summarizes the key quantitative data for this compound available from prominent suppliers. This allows for a straightforward comparison of isotopic and chemical purity to meet specific experimental requirements.

| Supplier | Catalog Number | Isotopic Purity (¹⁵N) | Isotopic Purity (D) | Chemical Purity |

| Cambridge Isotope Laboratories | DNLM-4643-PK | 96% | 96% | Not Specified |

| Eurisotop | DNLM-4643-PK | 96% | 96% | 98%[1] |

| MedChemExpress | HY-N0717 | Not Specified | Not Specified | Not Specified |

Experimental Protocols and Methodologies

Detailed experimental protocols are contingent on the specific application of this compound and are therefore beyond the scope of this supplier guide. Researchers should refer to established scientific literature and methodologies relevant to their field of inquiry, such as quantitative proteomics, metabolomics, or pharmacokinetic studies. The supplier's certificate of analysis for a specific lot will provide the most accurate data on isotopic enrichment and purity, which is crucial for precise experimental design and data interpretation.

It is important to note that signaling pathways are biological processes and are not directly associated with the supply of a chemical compound. Therefore, a diagram of a signaling pathway is not applicable in this context. Similarly, an experimental workflow would be specific to the research being conducted and not to the procurement of the starting material.

References

The Role of L-Valine-¹⁵N,d₈ in Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular processes that is unattainable through traditional concentration measurements alone. Among the various stable isotope-labeled compounds, L-Valine-¹⁵N,d₈ has emerged as a powerful tracer for elucidating the complexities of branched-chain amino acid (BCAA) metabolism. This technical guide provides a comprehensive overview of the application of L-Valine-¹⁵N,d₈ in metabolic pathway tracing, with a focus on its utility for researchers, scientists, and professionals in drug development.

L-Valine, an essential amino acid, plays a critical role in protein synthesis and serves as a precursor for other biomolecules. Its catabolism is intricately linked to central carbon metabolism, making it a key area of investigation in various physiological and pathological states, including cancer and metabolic disorders. The use of L-Valine labeled with both a heavy nitrogen isotope (¹⁵N) and deuterium (d₈) allows for the simultaneous tracing of both the nitrogen and carbon backbone of the molecule, providing a multi-faceted view of its metabolic fate. This dual-labeling approach enhances the resolution of metabolic flux analysis, enabling a more precise quantification of pathway activities.

This guide will delve into the core principles of using L-Valine-¹⁵N,d₈ for metabolic tracing, detail experimental protocols for its application, present quantitative data from relevant studies, and provide visual representations of the key metabolic pathways and experimental workflows.

Core Concepts in L-Valine-¹⁵N,d₈ Metabolic Tracing

Stable Isotope-Resolved Metabolomics (SIRM) is the foundational methodology behind the use of tracers like L-Valine-¹⁵N,d₈. By introducing the labeled valine into a biological system (cell culture, animal model, or human subject), researchers can track the incorporation of the heavy isotopes into downstream metabolites. The primary analytical techniques for detecting and quantifying these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The ¹⁵N label on the amino group allows for the tracing of nitrogen fate, including transamination and deamination reactions. The deuterium (d₈) labels on the carbon backbone provide a means to follow the carbon skeleton of valine as it is catabolized. This dual-labeling strategy is particularly advantageous for dissecting complex metabolic networks where molecules undergo numerous transformations.

The L-Valine Catabolic Pathway

The breakdown of L-Valine is a multi-step process that occurs in both the cytoplasm and mitochondria. Understanding this pathway is essential for interpreting data from L-Valine-¹⁵N,d₈ tracing studies.

The initial step in valine catabolism is the transfer of its amino group, a process known as transamination. This reaction is catalyzed by branched-chain aminotransferase (BCAT) and results in the formation of α-ketoisovalerate. The ¹⁵N from L-Valine-¹⁵N,d₈ will be transferred to other molecules in this step, allowing researchers to trace nitrogen flux.

The resulting α-ketoisovalerate is then transported into the mitochondria, where it undergoes oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. The subsequent steps involve a series of enzymatic reactions that ultimately convert isobutyryl-CoA into succinyl-CoA, an intermediate of the citric acid (TCA) cycle. The deuterium labels from L-Valine-¹⁵N,d₈ will be retained in these intermediates, enabling the tracing of the carbon backbone through this pathway and into central carbon metabolism.

The Core Principles and Application of L-Valine-¹⁵N,d₈ as an Internal Standard in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within metabolomics, proteomics, and clinical diagnostics, the precise and accurate quantification of amino acids is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable quantitative data. This guide provides a comprehensive overview of the principles and practical application of L-Valine-¹⁵N,d₈ as an internal standard for the accurate measurement of L-Valine in biological matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of L-Valine-¹⁵N,d₈ as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of analysis.[1]

L-Valine-¹⁵N,d₈ is an ideal internal standard for the quantification of natural L-Valine for several key reasons:

-

Chemical and Physical Identity: It is chemically and physically almost identical to the endogenous L-Valine. This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Mass Distinction: The incorporation of one ¹⁵N atom and eight deuterium (d) atoms results in a significant mass difference between the internal standard and the native L-Valine. This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer, without interfering with each other's signals.[1]

-

Correction for Variability: By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, variations arising from sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument fluctuations can be effectively normalized.[1] This leads to a significant improvement in the accuracy and precision of the quantification.

Experimental Protocol for L-Valine Quantification using L-Valine-¹⁵N,d₈

The following protocol provides a detailed methodology for the quantification of L-Valine in plasma or serum samples using L-Valine-¹⁵N,d₈ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

L-Valine (analyte) standard

-

L-Valine-¹⁵N,d₈ (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, serum)

Sample Preparation

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of L-Valine in a suitable solvent (e.g., 0.1 M HCl or water/methanol mixture).

-

Prepare a stock solution of L-Valine-¹⁵N,d₈ in the same solvent. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

-

-

Sample Spiking and Protein Precipitation:

-

To a 50 µL aliquot of the plasma or serum sample, add a precise volume (e.g., 50 µL) of the L-Valine-¹⁵N,d₈ internal standard solution.

-

Add 400 µL of methanol to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column or a HILIC column suitable for amino acid analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation of L-Valine from other amino acids and matrix components. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ion masses for L-Valine and L-Valine-¹⁵N,d₈ need to be optimized on the specific mass spectrometer being used. Based on available literature, typical transitions are:

-

L-Valine: Precursor ion (m/z) 118.1 → Product ion (m/z) 72.1

-

L-Valine-¹⁵N,d₈: The precursor ion will be shifted by +9 Da due to the one ¹⁵N and eight deuterium atoms. The product ion may also be shifted depending on the fragmentation pattern. The exact m/z values should be determined by direct infusion of the standards. A likely transition would be: Precursor ion (m/z) 127.2 → Product ion (m/z) 80.2.

-

-

Instrument Parameters: Optimize other parameters such as collision energy, declustering potential, and ion source temperature for maximum signal intensity.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of L-Valine into a blank biological matrix. Add the same amount of L-Valine-¹⁵N,d₈ internal standard to each calibrator. Process these standards in the same way as the unknown samples.

-

Ratio Calculation: For each calibrator and sample, calculate the peak area ratio of the L-Valine MRM transition to the L-Valine-¹⁵N,d₈ MRM transition.

-

Quantification: Plot the peak area ratio against the corresponding concentration of the L-Valine calibrators to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of L-Valine in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of L-Valine using a stable isotope-labeled internal standard by LC-MS/MS. The data is compiled from representative studies and demonstrates the high quality of results that can be achieved.

| Parameter | Value | Reference |

| Linearity (r²) | > 0.99 | [2] |

| Limit of Detection (LOD) | 2.16 pmol/mL | [2] |

| Limit of Quantification (LOQ) | 7.21 pmol/mL | [2] |

| Parameter | Value | Reference |

| Analytical Recovery | 91.3% - 106.3% | [2] |

| Intra-run Precision (%CV) | 1.1% - 5.9% | [2] |

| Total Precision (%CV) | 2.0% - 9.6% | [2] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantification of L-Valine using L-Valine-¹⁵N,d₈ as an internal standard.

Caption: Experimental workflow for L-Valine quantification.

This guide provides a foundational understanding and a practical framework for the utilization of L-Valine-¹⁵N,d₈ as an internal standard. By adhering to these principles and methodologies, researchers can achieve highly accurate and reproducible quantification of L-Valine, contributing to the robustness and reliability of their scientific findings.

References

An In-depth Technical Guide to L-Valine-15N,d8: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled amino acid L-Valine-15N,d8, including its molecular properties, and its application in metabolic research and drug development. Detailed experimental protocols for its use in protein turnover studies utilizing mass spectrometry are also presented.

Core Properties of L-Valine and its Isotopologue

Stable isotope-labeled compounds are critical tools in metabolic research, allowing for the tracing of molecules through complex biological systems. This compound is a stable isotopologue of the essential amino acid L-Valine, where one nitrogen atom is replaced by its heavy isotope ¹⁵N, and eight hydrogen atoms are replaced by deuterium (d). This labeling strategy provides a significant mass shift, enabling its distinction from the unlabeled endogenous L-Valine in mass spectrometry-based analyses.

The table below summarizes the key quantitative data for both L-Valine and this compound.

| Property | L-Valine | This compound |

| Chemical Formula | C₅H₁₁NO₂[1][2][3][4][5] | C₅H₃D₈¹⁵NO₂[6] |

| Molecular Weight | 117.15 g/mol [1][2][3][4][5] | 126.19 g/mol [6] |

| Isotopic Enrichment | Not Applicable | ¹⁵N, Deuterium (d8) |

Applications in Research and Drug Development

This compound is an invaluable tracer in a variety of research applications, primarily in the fields of metabolomics and proteomics. Its use allows for the precise measurement of metabolic fluxes and the dynamics of protein synthesis and degradation.

-

Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can trace the metabolic fate of this essential amino acid through various pathways.[1][2][4][5] This provides insights into cellular metabolism and how it is altered in disease states or in response to therapeutic interventions.

-

Protein Turnover Studies: A key application is in the measurement of protein synthesis and degradation rates.[3][7][8] By monitoring the incorporation of this compound into newly synthesized proteins, the kinetics of protein turnover can be determined for individual proteins or the entire proteome.[3][7][8] This is crucial for understanding the regulation of protein homeostasis in health and disease, and for evaluating the mechanism of action of drugs that may affect protein stability.

Experimental Protocol: Measurement of Protein Turnover Using this compound and Mass Spectrometry

This protocol outlines a general workflow for an in vivo protein turnover study in a mouse model.

1. Animal Acclimation and Diet:

-

House mice in a controlled environment and acclimate them to a synthetic diet that is identical in composition to the experimental diet, but with unlabeled L-Valine.[8] This pre-experimental phase is crucial to avoid any metabolic stress from a sudden change in diet.

2. Introduction of Labeled Diet:

-

Switch the mice to the experimental diet, where a defined portion of the L-Valine is replaced with this compound. The level of incorporation should be sufficient to be detected by mass spectrometry.

3. Sample Collection:

-

Collect tissues of interest at multiple time points after the introduction of the labeled diet.[8] The timing of collection will depend on the expected turnover rates of the proteins of interest.

4. Protein Extraction and Preparation:

-

Homogenize the collected tissues and extract the total protein.

-

Quantify the protein concentration in each sample to ensure equal loading for subsequent steps.

-

Digest the proteins into smaller peptides using a specific protease, such as trypsin.

5. Mass Spectrometry Analysis:

-

Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will be able to distinguish between peptides containing the "light" (unlabeled) valine and the "heavy" (this compound) valine due to the mass difference.

6. Data Analysis:

-

Specialized software is used to analyze the mass spectrometry data to determine the ratio of heavy to light peptides for each identified protein at each time point.[8]

-

The rate of incorporation of the heavy label is then used to calculate the fractional synthesis rate and, consequently, the turnover rate of each protein.[8]

Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates the general workflow for a stable isotope tracing experiment using this compound.

Caption: Workflow of a protein turnover experiment using stable isotope labeling.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Protocol for L-Valine-15N,d8 Labeling in Protein NMR for Structural Analysis and Assignment

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and NMR-based drug discovery.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, for proteins larger than ~25 kDa, NMR spectra often suffer from signal broadening and extensive resonance overlap, complicating analysis.[1] Isotope labeling strategies are essential to overcome these limitations. Specifically, the use of L-Valine-15N,d8 in conjunction with a highly deuterated protein expression background significantly enhances spectral quality. Deuteration reduces ¹H-¹H dipolar interactions, the primary source of relaxation-induced line broadening, while selective protonation of valine methyl groups provides crucial probes for structural analysis.[1][2] The ¹⁵N label enables the use of sensitive heteronuclear correlation experiments for backbone and sidechain assignments.

This application note provides a detailed protocol for the expression and labeling of proteins with this compound for NMR assignment, targeting researchers in academia and the pharmaceutical industry.

Principle of the Method

The protocol relies on the overexpression of a target protein in E. coli grown in a minimal medium where deuterium oxide (D₂O) replaces H₂O, ¹⁵NH₄Cl is the sole nitrogen source, and deuterated glucose ([²H,¹³C]-glucose) is the primary carbon source. This results in a uniformly deuterated and ¹⁵N-labeled protein. To selectively introduce protonated, ¹⁵N-labeled valine residues, a metabolic precursor, α-ketoisovalerate, is added to the culture medium.[3][4] The bacterial cells utilize this precursor in the valine biosynthesis pathway, leading to the incorporation of L-Valine-¹⁵N,d8 into the protein structure. This approach dramatically simplifies the ¹H NMR spectrum, reduces signal overlap, and improves resolution, which is critical for assigning resonances in large proteins.[3][5]

Experimental Workflow

The overall workflow for producing this compound labeled protein for NMR studies is depicted below.

References

- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 2. Indirect use of deuterium in solution NMR studies of protein structure and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. itqb.unl.pt [itqb.unl.pt]

- 5. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Using L-Valine-¹⁵N,d₈ for Metabolic Flux Analysis in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] It provides a detailed snapshot of cellular physiology, making it invaluable for metabolic engineering, disease research, and drug development.[1][3][4] The core of MFA lies in using stable isotope-labeled substrates (tracers) to follow the path of atoms through metabolic networks.[4][5]

L-Valine-¹⁵N,d₈ is a powerful and specific tracer for probing the metabolism of Escherichia coli. This molecule contains a heavy nitrogen isotope (¹⁵N) and eight deuterium (²H or d) atoms. This dual labeling allows for the simultaneous tracing of nitrogen assimilation pathways and the carbon/hydrogen backbones of related metabolites, offering a multi-dimensional view of cellular metabolism.[3]

Principle: When E. coli is cultured in a medium containing L-Valine-¹⁵N,d₈, the labeled valine is taken up and incorporated into cellular processes. The ¹⁵N can be traced through transamination reactions, providing insights into amino acid biosynthesis and nitrogen utilization. The deuterium-labeled backbone can be tracked as it is catabolized or used in biosynthetic pathways, revealing fluxes through central carbon metabolism, particularly the pathways for branched-chain amino acids (BCAAs).[6][7][8] By analyzing the isotopic labeling patterns in downstream metabolites, primarily proteinogenic amino acids, using mass spectrometry, the relative rates of interconnected pathways can be determined.[9][10]

Applications

-

Metabolic Engineering: Understanding and optimizing the production of L-valine or other industrially relevant compounds by identifying metabolic bottlenecks and alternative pathways in genetically modified E. coli.[11][12][13][14]

-

Drug Development: Investigating the metabolic response of E. coli to antimicrobial agents, particularly those targeting amino acid biosynthesis.

-

Fundamental Research: Elucidating the regulation and connectivity of nitrogen and carbon metabolism, specifically in the context of branched-chain amino acid synthesis and degradation.[6][7][15]

Experimental Workflow and Protocols

The overall workflow for an MFA experiment using L-Valine-¹⁵N,d₈ involves several key stages, from cell culture to computational data analysis.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering Escherichia coli for autoinducible production of L-valine: An example of an artificial positive feedback loop in amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Escherichia coli for autoinducible production of L-valine: An example of an artificial positive feedback loop in amino acid biosynthesis | PLOS One [journals.plos.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fed-batch culture of Escherichia coli for L-valine production based on in silico flux response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis and modeling of L-valine production in fermentation batch from E. coli using glucose, lactose and whey as carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of Escherichia coli for the production of L-valine based on transcriptome analysis and in silico gene knockout simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Culture Media Preparation with L-Valine-15N,d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics.[1][2] This method relies on the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance.[2][3] L-Valine-15N,d8 is a commercially available stable isotope-labeled amino acid that can be used as a "heavy" amino acid in SILAC experiments to study protein synthesis, turnover, and post-translational modifications. This document provides detailed application notes and protocols for the preparation of cell culture media containing this compound and its application in quantitative proteomics, with a focus on studying the PI3K/Akt signaling pathway.

Data Presentation

Table 1: Standard L-Valine Concentrations in Common Cell Culture Media

This table provides the standard concentrations of L-Valine in two widely used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. This information is crucial for preparing custom SILAC media where natural L-Valine is replaced with its heavy isotope counterpart.

| Media Type | L-Valine Concentration (mg/L) |

| DMEM | 94 |

| RPMI-1640 | 20 |

Table 2: Representative Quantitative Proteomics Data from a SILAC Experiment

This table illustrates a hypothetical but representative dataset obtained from a triple SILAC experiment designed to study the effect of a growth factor on the PI3K/Akt signaling pathway. Cells were grown in "light" (unlabeled), "medium" (e.g., L-Valine-d8), and "heavy" (e.g., this compound) media. The "light" condition represents the untreated control, while the "medium" and "heavy" conditions represent treatment with a growth factor for different durations. The ratios represent the relative abundance of a known downstream target of the PI3K/Akt pathway.

| Protein | Light (Control) | Medium (Treatment 1h) | Heavy (Treatment 4h) | Medium/Light Ratio | Heavy/Light Ratio |

| p-Akt (S473) | 1.00 | 2.54 | 3.12 | 2.54 | 3.12 |

| p-S6K (T389) | 1.00 | 1.89 | 2.45 | 1.89 | 2.45 |

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Media with this compound

This protocol outlines the steps for preparing a "heavy" SILAC medium using a base medium deficient in L-Valine.

Materials:

-

L-Valine-free cell culture medium (e.g., DMEM or RPMI-1640)

-

This compound

-

Penicillin-Streptomycin solution (100x)

-

Sterile water for injection or cell culture grade water

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Reconstitute this compound: Prepare a sterile stock solution of this compound. The concentration of the stock solution should be calculated to achieve the final desired concentration in the medium (e.g., 94 mg/L for DMEM-based media or 20 mg/L for RPMI-1640-based media). Dissolve the this compound powder in sterile water or PBS and filter-sterilize through a 0.22 µm syringe filter.

-

Prepare the "Heavy" Medium: To a bottle of L-Valine-free base medium, add the appropriate volume of the sterile this compound stock solution.

-

Add Supplements: Add dFBS to a final concentration of 10% (or as required by the specific cell line). Add Penicillin-Streptomycin to a 1x final concentration. Other supplements required for the specific cell line should also be added at this stage.

-

Sterile Filtration: Filter the complete "heavy" medium through a 0.22 µm sterile filtration unit to ensure sterility.

-

Storage: Store the prepared "heavy" SILAC medium at 4°C and protect it from light.

Protocol 2: SILAC Labeling and Cell Culture

This protocol describes the general procedure for labeling cells using the prepared "heavy" SILAC medium.

Procedure:

-

Cell Seeding: Seed the cells in a "light" (standard) medium and allow them to attach overnight.

-

Adaptation to "Heavy" Medium: The next day, aspirate the "light" medium and replace it with the prepared "heavy" SILAC medium containing this compound.

-

Cell Passaging and Label Incorporation: Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid into the proteome.[2][3] The incorporation efficiency should be monitored by mass spectrometry analysis of a small aliquot of cells after a few passages.[5]

-

Experimental Treatment: Once complete incorporation is confirmed, the cells are ready for the experimental treatment (e.g., drug treatment, growth factor stimulation).

Protocol 3: Quantitative Proteomic Analysis of the PI3K/Akt Signaling Pathway

This protocol provides a general workflow for a triple SILAC experiment to investigate changes in the PI3K/Akt signaling pathway.

Procedure:

-

Cell Labeling: Culture three populations of cells in parallel:

-

Light: Standard medium containing natural L-Valine.

-

Medium: Medium containing a medium-heavy isotope of an amino acid (e.g., L-Lysine-¹³C₆).

-

Heavy: "Heavy" SILAC medium containing this compound.

-

-

Experimental Conditions:

-

Light: Untreated control.

-

Medium: Treat with an inhibitor of the PI3K/Akt pathway (e.g., LY294002).

-

Heavy: Treat with an activator of the PI3K/Akt pathway (e.g., IGF-1).

-

-

Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light," "medium," and "heavy" cell populations.[6]

-

Protein Digestion: Digest the mixed protein sample into peptides using an appropriate enzyme, typically trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the peptides. The software will calculate the intensity ratios of the "heavy" to "light" and "medium" to "light" peptide pairs, which correspond to the relative protein abundance changes between the different conditions.

Mandatory Visualization

Caption: The PI3K/Akt signaling pathway.

Caption: Experimental workflow for a SILAC-based quantitative proteomics experiment.

References

- 1. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 3. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]

- 4. usherbrooke.ca [usherbrooke.ca]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for L-Valine-¹⁵N,d8 Labeling in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Valine-¹⁵N,d8 for in vivo animal studies, covering its application in tracing metabolic pathways, detailed experimental protocols, and data analysis considerations.

Introduction to L-Valine and Stable Isotope Tracing

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and cell signaling.[1][2] It is not synthesized by animals and must be obtained from the diet.[3][4] The catabolism of L-valine begins with its transamination to α-ketoisovalerate, which is then converted to isobutyryl-CoA and subsequently enters the citric acid cycle as succinyl-CoA, contributing to cellular energy production.[2][5] L-Valine also activates the AKT/mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[1]

Stable isotope labeling with compounds like L-Valine-¹⁵N,d8 is a powerful technique to trace the metabolic fate of this amino acid in vivo.[6] By replacing specific nitrogen and hydrogen atoms with their heavier, non-radioactive isotopes (¹⁵N and deuterium), researchers can track the incorporation of valine into proteins and its journey through various metabolic pathways using mass spectrometry. This provides invaluable insights into protein turnover, metabolic flux, and the impact of disease or therapeutic interventions on these processes.

Key Applications in In Vivo Animal Studies

-

Protein Synthesis and Turnover: Quantify the rate of new protein synthesis in different tissues by measuring the incorporation of L-Valine-¹⁵N,d8.

-

Metabolic Flux Analysis: Trace the flow of valine through catabolic and anabolic pathways to understand how metabolic networks are altered in different physiological or pathological states.[7]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of valine and its metabolites.

-

Disease Model Research: Investigate perturbations in BCAA metabolism associated with conditions like cancer, diabetes, and metabolic syndrome.[8]

-

Drug Development: Assess the effect of novel therapeutics on amino acid metabolism and protein synthesis.

Signaling Pathways and Metabolic Fate of L-Valine

L-Valine is a key player in several critical cellular signaling and metabolic pathways. Understanding these pathways is essential for designing and interpreting in vivo tracing studies.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies using L-Valine-¹⁵N,d8 in mice. Dosages and timelines may need to be optimized based on the specific research question and animal model.

Administration of L-Valine-¹⁵N,d8

There are three primary methods for administering the labeled amino acid:

Protocol 1: Oral Gavage

This method is suitable for delivering a precise, single dose.

-

Preparation: Dissolve L-Valine-¹⁵N,d8 in sterile water or saline. A typical dose is 1 g/kg body weight.[3]

-

Fasting: Fast mice for 4-6 hours prior to administration to ensure an empty stomach and consistent absorption.[9]

-

Administration: Administer the solution using a proper-sized oral gavage needle. The volume should generally not exceed 10 ml/kg.

-

Time Points: Collect blood and tissues at various time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to capture the dynamic changes in enrichment.[10]

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid systemic delivery.

-

Preparation: Dissolve L-Valine-¹⁵N,d8 in sterile saline. A typical dose for amino acids can range from 100-200 mg/kg.

-

Administration: Inject the solution into the lower right quadrant of the abdomen using a 25-27 gauge needle. The injection volume should be less than 10 ml/kg.

-

Time Points: Due to rapid absorption, earlier time points (e.g., 5 min, 15 min, 30 min, 1 hr) are often necessary to capture peak enrichment.

Protocol 3: Labeled Diet

This method is ideal for long-term labeling studies to achieve steady-state enrichment.

-

Diet Preparation: Custom diets can be formulated where a portion or all of the valine is replaced with L-Valine-¹⁵N,d8. This can be done by mixing the labeled amino acid into an amino acid-defined diet.

-

Acclimation: Acclimate the animals to the powdered diet for several days before introducing the labeled diet.

-

Feeding: Provide the labeled diet ad libitum. For complete labeling, it may take one to two generations of feeding.

-

Sample Collection: Collect tissues after a defined period of feeding to assess steady-state enrichment.

Sample Collection and Processing

Proper sample handling is critical for accurate analysis.

-

Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.

-

Tissue Collection: Euthanize the animal and quickly dissect the tissues of interest (e.g., liver, skeletal muscle, brain, heart).

-

Washing and Snap-Freezing: Rinse tissues with ice-cold PBS to remove blood, blot dry, and immediately snap-freeze in liquid nitrogen.[2]

-

Storage: Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps to extract and prepare amino acids from tissues for LC-MS/MS analysis.

-

Homogenization: Homogenize the frozen tissue (~50-100 mg) in a lysis buffer (e.g., 500 µL of cell lysis buffer per 100 mg of tissue) using a bead beater or other homogenizer. Keep samples on ice throughout this process.

-

Protein Precipitation: Add a cold solvent like methanol or a solution of 10% trichloroacetic acid (TCA) to the homogenate to precipitate proteins.[5] For example, add 600 µL of cold methanol to 300 µL of homogenate.

-

Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

-

Drying: Dry the supernatant using a vacuum concentrator.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, derivatize the amino acids. Several reagents are available, such as AccQ•Tag or by using urea.[1]

-

Reconstitution: Reconstitute the dried (and derivatized) sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Presentation: Quantitative Analysis of L-Valine Enrichment

The following table presents representative data on the enrichment of labeled valine in various mouse tissues following intravenous administration of [U-¹³C]-valine. This data can serve as a reference for expected enrichment levels in similar studies.

| Tissue | L-Valine-¹³C₅ Enrichment (%) at 5 min post-injection |

| Plasma | 45.3 ± 2.1 |

| Liver | 28.7 ± 3.5 |

| Skeletal Muscle | 15.2 ± 1.8 |

| Adipose Tissue (White) | 12.5 ± 2.3 |

| Pancreas | 35.1 ± 4.2 |

| Heart | 22.8 ± 2.9 |

| Brain | 8.9 ± 1.5 |

| Spleen | 25.4 ± 3.1 |

| Kidney | 30.1 ± 3.8 |

| Lung | 26.3 ± 3.3 |

Data is adapted from a study using [U-¹³C]-valine and represents the percentage of the valine pool that is labeled at 5 minutes post-intravenous injection.[1] Values are presented as mean ± SE.

Experimental Workflows and Data Analysis

General Experimental Workflow

The overall workflow for an in vivo L-Valine-¹⁵N,d8 study is depicted below.

Metabolic Flux Analysis (MFA) Workflow

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions.[4]

The core of MFA is to use the measured isotopic labeling patterns of metabolites, along with a stoichiometric model of the metabolic network, to infer the intracellular fluxes that are not directly measurable. This powerful approach can reveal how different pathways contribute to the production and consumption of key metabolites under various conditions.

References

- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Application Note 43 â Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C6 and 20% Valine 13C5 Mouse Feed [isotope.com]

- 6. Leucine-enriched amino acids maintain peripheral mTOR-Rheb localization independent of myofibrillar protein synthesis and mTORC1 signaling postexercise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. Initial Quantitative Proteomic Map of 28 Mouse Tissues Using the SILAC Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurisotop.com [eurisotop.com]

Application Notes & Protocols: Determining Protein Turnover Rates with L-Valine-15N,d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. It plays a crucial role in maintaining cellular homeostasis, regulating cellular processes, and adapting to new physiological conditions. The rate of protein turnover can be indicative of cellular health and is often altered in disease states. Therefore, the accurate measurement of protein turnover rates is essential for understanding disease mechanisms and for the development of novel therapeutics.

This document provides a detailed protocol for determining protein turnover rates using stable isotope-labeled L-Valine (L-Valine-15N,d8) coupled with mass spectrometry. This method, a variation of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, offers a robust and precise way to quantify the dynamic processes of protein synthesis and degradation.[1][2][3] L-Valine is an essential amino acid, ensuring that its incorporation into proteins is a direct measure of de novo protein synthesis.

Principle of the Method

The core principle of this method is to introduce a "heavy" version of an amino acid into a biological system and then measure its incorporation into proteins over time. In this protocol, this compound, which contains one 15N and eight deuterium (d8) atoms, is used as the tracer. This makes it significantly heavier than the naturally occurring "light" L-Valine.

When cells or organisms are cultured in a medium containing this compound, newly synthesized proteins will incorporate this heavy amino acid. By measuring the ratio of heavy to light valine-containing peptides at different time points using mass spectrometry, the fractional synthesis rate (FSR) of individual proteins can be calculated. Conversely, by performing a chase experiment where the heavy label is replaced by the light version, the fractional degradation rate (FDR) can be determined.

Experimental Workflow

The overall experimental workflow for determining protein turnover rates using this compound is depicted below. This process involves cell culture and labeling, protein extraction and preparation, mass spectrometry analysis, and data analysis.

Caption: Experimental workflow for protein turnover analysis.

Detailed Experimental Protocol

This protocol is designed for in vitro cell culture experiments. It can be adapted for in vivo studies with appropriate modifications to the labeling strategy.

Materials and Reagents

-

Cell Line: Your cell line of interest.

-

Cell Culture Medium: Appropriate medium for your cell line, deficient in L-Valine.

-

Dialyzed Fetal Bovine Serum (dFBS): To avoid unlabeled L-Valine from the serum.

-

L-Valine (Light): For preparing the "light" medium.

-

This compound (Heavy): The stable isotope-labeled tracer.

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein Quantification Assay: (e.g., BCA assay).

-

Trypsin: Sequencing grade.

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate

-

Formic Acid

-

Acetonitrile

-

LC-MS/MS System

Protocol Steps

-

Preparation of SILAC Media:

-

Prepare "light" and "heavy" cell culture media.

-

The "light" medium is the L-Valine-deficient medium supplemented with a standard concentration of "light" L-Valine.

-

The "heavy" medium is the L-Valine-deficient medium supplemented with the same concentration of "heavy" this compound.

-

Both media should be supplemented with dFBS.

-

-

Cell Culture and Labeling:

-

Grow the cells in the "light" medium for at least 6 cell doublings to ensure complete incorporation of the light amino acid.

-

To start the labeling experiment, replace the "light" medium with the "heavy" medium. This is time point zero (T0).

-

Harvest cells at various time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

-

-

Sample Collection and Protein Extraction:

-

At each time point, wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a BCA assay or a similar method.

-

-

Protein Digestion:

-

Take an equal amount of protein from each time point (e.g., 50 µg).

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Digest the proteins into peptides overnight using trypsin at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will detect both the "light" and "heavy" forms of the valine-containing peptides.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

-

The software will calculate the ratio of the intensity of the heavy peptide to the total intensity (heavy + light) for each valine-containing peptide at each time point.

-

The fractional synthesis rate (FSR) can be calculated by fitting the increase in the heavy-to-total ratio over time to a one-phase association model.

-

Data Presentation

Quantitative data from protein turnover experiments should be presented in a clear and structured manner. The following tables provide examples of how to present the calculated protein turnover rates.

Table 1: Fractional Synthesis Rates (FSR) of Selected Proteins

| Protein ID | Gene Name | FSR (%/hour) | R-squared |

| P02768 | ALB | 1.25 | 0.98 |

| P68871 | HBB | 2.50 | 0.99 |

| P01903 | HLA-A | 0.85 | 0.97 |

| P60709 | ACTB | 0.50 | 0.95 |

| Q13748 | VIM | 0.30 | 0.96 |

Table 2: Protein Half-Life Data

| Protein ID | Gene Name | Half-Life (hours) |

| P02768 | ALB | 55.4 |

| P68871 | HBB | 27.7 |

| P01903 | HLA-A | 81.5 |

| P60709 | ACTB | 138.6 |

| Q13748 | VIM | 231.0 |

Signaling Pathways in Protein Turnover

Protein turnover is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting protein turnover data.

Protein Synthesis: The mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis.[4][5][6][7] When activated by growth factors, nutrients (like amino acids), and energy signals, mTORC1 (mTOR complex 1) phosphorylates downstream targets to promote protein synthesis.

Caption: The mTOR pathway in protein synthesis.

Protein Degradation Pathways

There are two major pathways for protein degradation in eukaryotic cells: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[8][9]

-

Ubiquitin-Proteasome System (UPS): This pathway is primarily responsible for the degradation of short-lived and misfolded proteins.[8][10] Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[11]

Caption: The Ubiquitin-Proteasome degradation pathway.

-

Autophagy-Lysosome Pathway: This pathway degrades long-lived proteins, protein aggregates, and entire organelles.[9][12][13][14] A double-membraned vesicle called an autophagosome engulfs the cellular components targeted for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[12][13]

Caption: The Autophagy-Lysosome degradation pathway.

Conclusion

The use of this compound in combination with mass spectrometry provides a powerful and precise method for the quantitative analysis of protein turnover. The detailed protocol and information provided in these application notes will enable researchers, scientists, and drug development professionals to successfully implement this technique in their studies to gain deeper insights into the dynamics of the proteome in health and disease.

References

- 1. Stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. assaygenie.com [assaygenie.com]

- 7. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. neurology.org [neurology.org]

- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 11. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Autophagy Lysosomal Pathway and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluxomics using L-Valine-¹⁵N,d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis, or fluxomics, is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions. This application note provides a detailed experimental design and protocol for conducting fluxomics studies using L-Valine-¹⁵N,d8 as a stable isotope tracer.

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production.[1] Its metabolism is intricately linked to central carbon metabolism through the tricarboxylic acid (TCA) cycle.[2][3] The use of a dual-labeled L-Valine tracer, containing both a heavy nitrogen isotope (¹⁵N) and deuterium (d8), allows for the simultaneous tracing of nitrogen and carbon/hydrogen flow through interconnected metabolic pathways. This provides a more comprehensive view of cellular metabolism compared to single-label tracer experiments.

This document will guide researchers through the principles of experimental design, detailed protocols for cell culture, sample preparation, and mass spectrometry analysis, as well as data interpretation for fluxomics studies utilizing L-Valine-¹⁵N,d8.

Principles of Fluxomics with L-Valine-¹⁵N,d8

Stable isotope tracing is the cornerstone of metabolic flux analysis.[4][5][6][7] When cells are cultured in a medium where a standard nutrient is replaced by its isotopically labeled counterpart, the heavy isotopes are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using mass spectrometry, we can infer the activity of the metabolic pathways involved.

L-Valine-¹⁵N,d8 serves as a versatile tracer for several reasons:

-

Nitrogen Tracing (¹⁵N): The ¹⁵N label on the amino group of valine allows for the tracking of nitrogen fate in amino acid transamination and biosynthesis reactions. This is particularly useful for studying nitrogen metabolism and its interplay with carbon metabolism.

-

Carbon and Hydrogen Tracing (d8): The eight deuterium atoms on the carbon backbone of valine provide a means to trace the carbon skeleton through catabolic and anabolic pathways. Deuterium labeling can also provide insights into redox metabolism.[8][9]

By analyzing the mass shifts in metabolites resulting from the incorporation of ¹⁵N and deuterium, we can quantify the relative and absolute fluxes through key metabolic pathways connected to L-Valine metabolism.

Experimental Design

A well-designed experiment is critical for obtaining meaningful and reproducible fluxomics data. Key considerations include the choice of cell line or model system, the formulation of the culture medium, the duration of the labeling experiment, and the analytical method.

1. Cell Culture and Media:

-

Select a cell line relevant to the research question.

-

Use a chemically defined medium to have precise control over the nutrient composition. A common choice is Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.

-

Prepare a custom medium where standard L-Valine is replaced with L-Valine-¹⁵N,d8. The concentration of the tracer should be the same as the standard L-Valine in the control medium.

2. Labeling Strategy:

-

Steady-State Labeling: Cells are cultured in the presence of the tracer for a duration sufficient to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites no longer changes over time. This is the most common approach for flux analysis.[10]

-

Kinetic Labeling: Samples are collected at multiple time points after the introduction of the tracer to capture the dynamics of isotope incorporation. This can provide more detailed information about flux rates but requires more complex data analysis.

3. Controls:

-

Unlabeled Control: Cells grown in standard medium without the isotopic tracer. This is essential for determining the natural isotopic abundance and for background correction.

-

Time Zero Control: A sample collected immediately after the addition of the tracer to assess the initial metabolic state.

4. Biological Replicates:

-

It is crucial to include a sufficient number of biological replicates (typically 3-6) for each experimental condition to ensure statistical significance.

Experimental Workflow

The overall experimental workflow for a fluxomics study using L-Valine-¹⁵N,d8 is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valine - Wikipedia [en.wikipedia.org]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluxomics – University of Copenhagen [cbmr.ku.dk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Metabolic Scrambling of L-Valine-¹⁵N,d₈

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled L-Valine-¹⁵N,d₈. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to metabolic scrambling during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of L-Valine-¹⁵N,d₈?

A1: Metabolic scrambling refers to the cellular process where the isotopic labels (¹⁵N and deuterium) from the supplemented L-Valine-¹⁵N,d₈ are transferred to other molecules, particularly other amino acids. This occurs because cells can metabolize the provided L-Valine and use its components to synthesize new amino acids. The primary mechanism for this is transamination, where the ¹⁵N-labeled amino group is transferred to an α-keto acid, creating a new ¹⁵N-labeled amino acid. The deuterated carbon skeleton can also be metabolized and enter central carbon metabolism, potentially leading to the distribution of deuterium labels to other compounds.

Q2: Why is metabolic scrambling a problem in my experiments?

Q3: Which metabolic pathway is primarily responsible for the scrambling of the ¹⁵N label from L-Valine?

A3: The initial and most significant step causing the scrambling of the ¹⁵N label from L-Valine is a reversible transamination reaction.[1][2] This reaction is catalyzed by branched-chain amino acid transaminases (BCATs).[2][3][4] In this process, the ¹⁵N-amino group of L-Valine is transferred to α-ketoglutarate, yielding ¹⁵N-glutamate and the α-keto acid of valine, α-ketoisovalerate.[1][5] The newly formed ¹⁵N-glutamate can then serve as a nitrogen donor for the synthesis of other amino acids, thereby distributing the ¹⁵N label throughout the cellular amino acid pool.[6]

Q4: How does the deuterium (d₈) labeling on L-Valine get scrambled?

A4: The deuterated carbon skeleton of L-Valine (α-ketoisovalerate after transamination) can be further metabolized.[5] It can be converted to isobutyryl-CoA and subsequently to succinyl-CoA, which is an intermediate in the Krebs cycle (TCA cycle).[5][7] Once the deuterated carbons enter the central carbon metabolism, they can be incorporated into a variety of other metabolites, including other amino acids, leading to the scrambling of the deuterium label. Additionally, hydrogen-deuterium exchange reactions can occur, particularly at the Cα and Cβ positions, where deuterium atoms are exchanged with protons from the aqueous environment of the cell culture medium.[8]

Q5: What are the initial signs of metabolic scrambling in my mass spectrometry data?

A5: When analyzing protein hydrolysates or cellular extracts, the presence of the ¹⁵N label on amino acids other than valine is a clear indicator of scrambling. In mass spectrometry data, you would observe a mass shift corresponding to the incorporation of ¹⁵N in peptides that do not contain valine. Similarly, for the deuterium label, you would see unexpected mass increases in other amino acids and their metabolites.

Troubleshooting Guides

Issue 1: Significant scrambling of the ¹⁵N label to other amino acids.

This is a common issue arising from high transaminase activity.

Solution 1.1: Inhibition of Transaminases

-

Method: Supplement the cell culture medium with a transaminase inhibitor. Aminooxyacetate is a known inhibitor of many transaminases.[9][10]

-

Experimental Protocol:

-

Prepare a stock solution of aminooxyacetate in a suitable solvent (e.g., water or DMSO).

-

Add aminooxyacetate to your cell culture medium to a final concentration of 1-2 mM.[11] The optimal concentration may vary depending on the cell line and should be determined empirically.

-

Incubate the cells with the inhibitor for a short period before adding the L-Valine-¹⁵N,d₈ to allow for sufficient inhibition of the enzymes.

-

Proceed with your standard labeling protocol.

-

Note: It is crucial to perform toxicity assays to ensure that the concentration of the inhibitor used does not adversely affect cell viability and growth.

-

Solution 1.2: Optimization of Amino Acid Concentrations in the Medium

-

Method: Adjusting the concentrations of other amino acids in the culture medium can help reduce the scrambling of the ¹⁵N label from valine.

-

Experimental Protocol:

-

Increase the concentration of unlabeled amino acids that are common recipients of the scrambled ¹⁵N label, such as glutamate and alanine. This will dilute the pool of their corresponding α-keto acids, making the transamination reaction from L-Valine less favorable.

-

Conversely, ensure that the concentration of L-Valine-¹⁵N,d₈ is not excessively high, as this can drive the transamination reaction.

-

A starting point for optimization in CHO cell culture could be to maintain essential amino acids at concentrations between 0.5 and 1 mM.[8]

-

For a more systematic approach, Design of Experiments (DoE) can be employed to optimize the concentrations of multiple amino acids simultaneously.[6][12]

-

Issue 2: Scrambling of the deuterium (d₈) label.

This can occur through metabolic breakdown of the carbon skeleton and hydrogen-deuterium exchange.

Solution 2.1: Use of Cell-Free Protein Synthesis Systems

-

Method: Cell-free protein synthesis systems have significantly lower metabolic activity compared to whole cells, which minimizes the breakdown of the deuterated valine and subsequent scrambling of the label.[8]

-

Experimental Protocol:

-

Prepare or purchase a commercial cell-free protein synthesis kit (e.g., based on E. coli S30 extract).

-

Add L-Valine-¹⁵N,d₈ to the reaction mixture as the sole source of valine.

-

Follow the manufacturer's protocol for the in vitro transcription and translation reaction.

-

This method is particularly useful for producing labeled proteins for structural studies by NMR.

-

Solution 2.2: Minimizing Hydrogen-Deuterium Exchange

-

Method: While complete prevention is difficult in aqueous environments, minimizing the duration of the experiment and controlling the pH of the medium can help reduce the extent of hydrogen-deuterium exchange.

-

Experimental Protocol:

Quantitative Data Summary

The extent of metabolic scrambling can vary significantly depending on the cell line, culture conditions, and the specific isotopic label. Below is a summary of potential scrambling levels for different labels.

| Isotopic Label | Labeled Amino Acid | Common Scrambling Products | Typical Scrambling Level (Cell Culture) | Key Influencing Factor |

| ¹⁵N | L-Valine | ¹⁵N-Glutamate, ¹⁵N-Alanine, ¹⁵N-Aspartate | 5-30% | Transaminase Activity |

| d₈ (Deuterium) | L-Valine | Deuterated Krebs Cycle Intermediates, Deuterated Glucose | 10-40% | Metabolic rate of the cell |

Note: The values presented are illustrative and can vary widely. It is recommended to quantify the scrambling in your specific experimental system.

Experimental Protocols

Protocol 1: Quantification of L-Valine-¹⁵N,d₈ Scrambling by LC-MS/MS

This protocol outlines a general procedure to quantify the extent of isotopic label scrambling from L-Valine-¹⁵N,d₈ to other proteinogenic amino acids.

1. Sample Preparation (Protein Hydrolysis)

-

Harvest cells after labeling with L-Valine-¹⁵N,d₈.

-

Isolate total protein using a suitable protein extraction method.

-

Perform acid hydrolysis of the protein pellet by adding 6 M HCl and incubating at 110°C for 24 hours in a vacuum-sealed tube.

-

Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

-

Resuspend the dried amino acid hydrolysate in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column suitable for amino acid analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the amino acids of interest. For example, a linear gradient from 2% to 20% B over 5 minutes.[15]

-

Flow Rate: 20 µL/min.[15]

-

Injection Volume: 2 µL.[15]

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set up specific MRM transitions for the unlabeled, ¹⁵N-labeled, and deuterated forms of valine and other amino acids to be monitored. For each amino acid, monitor the transition from the precursor ion (M+H)⁺ to a characteristic product ion.

-

Example MRM transitions for Valine:

-

Unlabeled Valine: m/z 118 -> m/z 72

-

¹⁵N-Valine: m/z 119 -> m/z 73

-

¹⁵N,d₈-Valine: m/z 127 -> m/z 80

-

-

Monitor for the appearance of ¹⁵N and deuterium labels in other amino acids by setting up their respective MRM transitions.

-

3. Data Analysis

-

Integrate the peak areas for the labeled and unlabeled forms of each amino acid.

-

Calculate the percentage of scrambling for each amino acid by dividing the peak area of the labeled form by the total peak area (labeled + unlabeled) for that amino acid.

Visualizations

Signaling Pathways and Workflows

Caption: Metabolic pathways leading to the scrambling of ¹⁵N and d₈ labels from L-Valine.

Caption: A logical workflow for troubleshooting metabolic scrambling of L-Valine-¹⁵N,d₈.

References

- 1. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellculturecompany.com [cellculturecompany.com]

- 3. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]